Welcome to the BenchChem Online Store!
molecular formula C5H3ClF2N2 B1430859 2-Chloro-4-(difluoromethyl)pyrimidine CAS No. 1261629-31-5

2-Chloro-4-(difluoromethyl)pyrimidine

Cat. No. B1430859
M. Wt: 164.54 g/mol
InChI Key: YYTUPWKEZBXDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242984B2

Procedure details

4-(difluoromethyl)pyrimidin-2-ol was diluted with phosphorus oxychloride (80 mL) then heated at 85° C. for 3 hours with periodic venting of the reaction mixture. The mixture was cooled to rt, diluted with DCM (500 mL) and poured into water (˜1 L) cooled in an ice bath at such a rate the exotherm was maintained at ˜30° C. The mixture was transferred to a separatory funnel and the layers were separated. The aqueous layer was extracted with DCM (2×500 mL) and the organics were combined and dried with anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to afford 2-chloro-4-(difluoromethyl) as a light yellow oil. MS ESI calcd. for C5H4ClF2N2 [M+H]+ 165. found 165. 1H NMR δ ppm DMSO-d6): 8.18 (1H, d, J=6.25 Hz), 6.63 (1H, t, J=54.22 Hz). 6.57 (2H, d, J=6.26 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:10])[C:3]1[CH:8]=[CH:7][N:6]=[C:5](O)[N:4]=1.O.P(Cl)(Cl)([Cl:14])=O>C(Cl)Cl>[Cl:14][C:5]1[N:4]=[C:3]([CH:2]([F:10])[F:1])[CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC(=NC=C1)O)F
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath at such a rate the exotherm
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at ˜30° C
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 2-chloro-4-(difluoromethyl) as a light yellow oil

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.